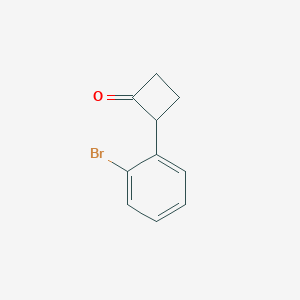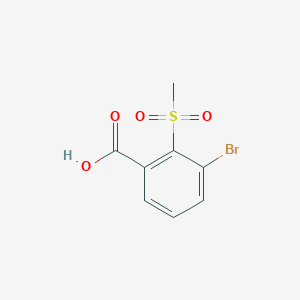
3-Bromo-2-methanesulfonylbenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methanesulfonylbenzoic acid is an organic compound characterized by the presence of a bromine atom, a methanesulfonyl group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methanesulfonylbenzoic acid typically involves the bromination of 2-methanesulfonylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-2-methanesulfonylbenzoic acid may involve large-scale bromination reactors with automated temperature and stirring controls. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methanesulfonylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3-amino-2-methanesulfonylbenzoic acid and 3-thio-2-methanesulfonylbenzoic acid.
Oxidation Reactions: Products include 3-bromo-2-methanesulfonylbenzenesulfonic acid.
Reduction Reactions: Products include 3-bromo-2-methanesulfonylbenzyl alcohol.
Scientific Research Applications
3-Bromo-2-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-methanesulfonylbenzoic acid involves its interaction with various molecular targets. The bromine atom and methanesulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-Methanesulfonylbenzoic acid: Lacks the bromine atom but has the methanesulfonyl and carboxylic acid groups.
3-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a methanesulfonyl group.
Uniqueness
3-Bromo-2-methanesulfonylbenzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H7BrO4S |
|---|---|
Molecular Weight |
279.11 g/mol |
IUPAC Name |
3-bromo-2-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) |
InChI Key |
KWKFKDSNDIDJCT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


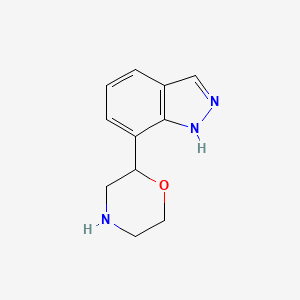
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
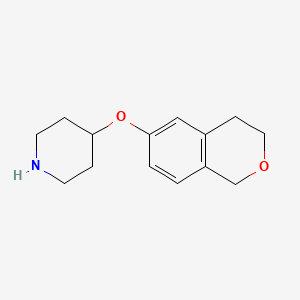
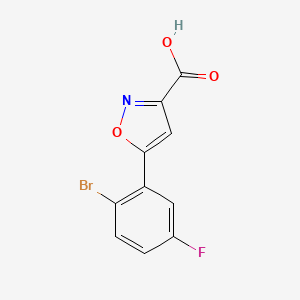
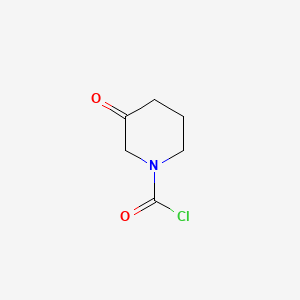
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
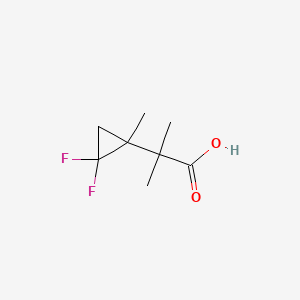


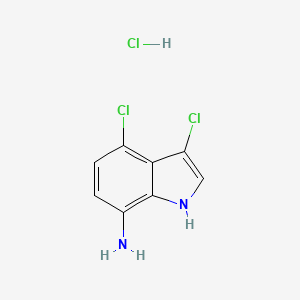
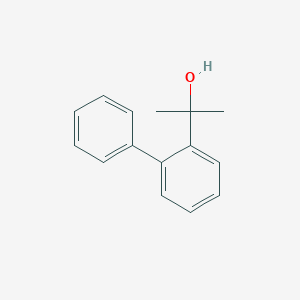
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
